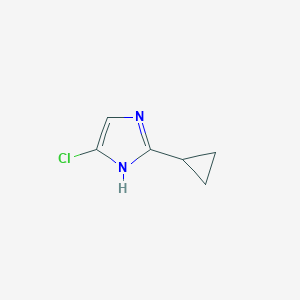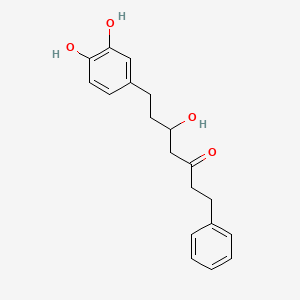
(2-Methylquinolin-6-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinolin-6-yl)(phenyl)methanone is a compound that belongs to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields such as medicine, chemistry, and materials science due to their unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-6-yl)(phenyl)methanone typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-methylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: (2-Methylquinolin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .
科学研究应用
(2-Methylquinolin-6-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects, including antimalarial and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of (2-Methylquinolin-6-yl)(phenyl)methanone involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
相似化合物的比较
Quinoline: A basic structure similar to (2-Methylquinolin-6-yl)(phenyl)methanone but without the phenyl and methanone groups.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains a nitrogen atom at positions 1 and 4 of the benzene ring, differing from the quinoline structure
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
(2-methylquinolin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-7-8-14-11-15(9-10-16(14)18-12)17(19)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI 键 |
ORZGNOMTCYZANZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


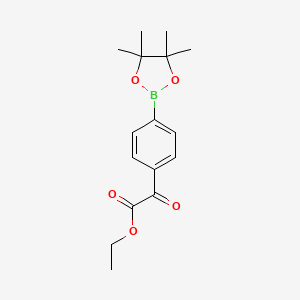
![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)
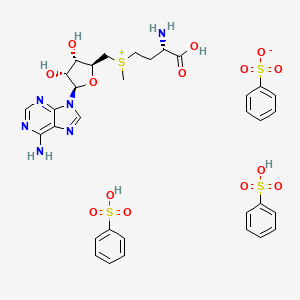
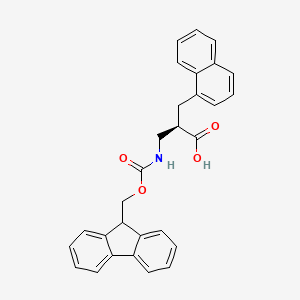
![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)

![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)

